An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the pyrimidine scaffold dramatically alters its physicochemical properties, offering unique advantages in the design of novel therapeutic agents and functional materials. The strong electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability, modulates bioavailability, and can increase the binding affinity of a molecule to its biological target. This guide provides a comprehensive overview of the core basic properties, synthesis, reactivity, and potential applications of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid, offering field-proven insights for professionals in drug discovery and development.
Physicochemical and Basic Properties
The defining characteristic of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid, central to its utility, is its electronic nature. The pyrimidine ring itself is an electron-deficient (π-deficient) system. The addition of a strongly electron-withdrawing trifluoromethyl group at the 2-position further depletes the ring of electron density. This has profound effects on the basicity of the pyrimidine nitrogen atoms and the acidity of the carboxylic acid proton.
Basicity and Acidity (pKa)
The basicity of the pyrimidine ring nitrogens in 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is significantly reduced compared to unsubstituted pyrimidine. Pyrimidine itself is a weak base, with a pKa of 1.23 for its conjugate acid.[1] The presence of two powerful electron-withdrawing groups—the trifluoromethyl group and the carboxylic acid—drastically decreases the electron density on the ring nitrogens, making them very poor proton acceptors.
Conversely, the carboxylic acid moiety is a strong acid. The electron-withdrawing pyrimidine ring, further activated by the trifluoromethyl group, stabilizes the carboxylate anion, facilitating proton dissociation. While an experimental pKa for the carboxylic acid proton of the title compound is not reported, a predicted pKa for the isomeric 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is 1.67 ± 0.25.[2] This strongly suggests that 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a strong organic acid, comparable in acidity to some mineral acids.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃F₃N₂O₂ | [3] |
| Molecular Weight | 192.10 g/mol | [3] |
| CAS Number | 878742-59-7 | [4] |
| Appearance | White solid | [3] |
| Boiling Point | 220.7 ± 40.0 °C at 760 mmHg | |
| Predicted pKa (acid) | ~1.7 (by analogy to isomer) | [2] |
Synthesis and Reactivity
The synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid can be achieved through multi-step synthetic sequences. A general and adaptable route is outlined in the patent literature.[5]
Synthetic Pathway Overview
A plausible synthetic route involves the construction of the substituted pyrimidine ring from acyclic precursors, followed by functional group interconversion.
Caption: Generalized synthetic workflow for 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid.
Experimental Protocol: Hydrolysis of Methyl 2-(Trifluoromethyl)pyrimidine-4-carboxylate
This protocol is adapted from a procedure described for the synthesis of the title compound.[3]
Materials:
-
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
-
Methanol (MeOH)
-
Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (70.0 mg, 0.339 mmol) in methanol (4.00 mL) and water (0.40 mL), add lithium hydroxide monohydrate (42.7 mg, 1.02 mmol).
-
Stir the reaction mixture at 20 °C for 2 hours.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture in vacuo to remove the methanol.
-
Acidify the remaining aqueous solution by the addition of 1 N HCl until the pH is between 3 and 4.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting white solid is 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid (yield: 45.0 mg, 68%).
Self-Validation: The pH adjustment in step 4 is critical; the product is soluble in its carboxylate form at higher pH and will partition into the aqueous layer. Successful extraction into the organic layer upon acidification confirms the formation of the neutral carboxylic acid. The identity and purity of the final product should be confirmed by spectroscopic methods.
Reactivity
The electron-deficient nature of the pyrimidine ring in 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid dictates its reactivity.
-
Nucleophilic Aromatic Substitution: The pyrimidine ring is highly susceptible to nucleophilic attack, particularly at the 4- and 6-positions, which are activated by the ring nitrogens. The presence of a good leaving group at these positions would facilitate substitution reactions.
-
Electrophilic Aromatic Substitution: Electrophilic attack on the pyrimidine ring is generally disfavored due to its electron-deficient character. If forced, substitution would likely occur at the 5-position, which is the most electron-rich carbon on the ring.
-
Carboxylic Acid Derivatization: The carboxylic acid group can undergo standard transformations to form esters, amides, and other derivatives, providing a handle for further molecular elaboration.
Applications in Drug Discovery and Development
The 2-(trifluoromethyl)pyrimidine scaffold is a privileged motif in modern medicinal chemistry. While a specific marketed drug containing the 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid moiety is not yet prominent, numerous studies highlight the importance of this and closely related structures in the development of novel therapeutics.
Role as a Bioisostere and Pharmacophore
The trifluoromethyl-substituted pyrimidine ring can serve as a bioisostere for other aromatic systems, such as a substituted phenyl ring. The -CF3 group enhances lipophilicity, which can improve cell membrane permeability, and its metabolic stability is a significant advantage in drug design.
Therapeutic Potential
Derivatives of trifluoromethyl-substituted pyrimidines have been investigated for a range of biological activities:
-
Anticancer Agents: A recent study described the design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential inhibitors of Werner (WRN) helicase, a target in certain cancers.[6][7] Several of these compounds demonstrated potent antiproliferative activity against cancer cell lines.
-
Kinase Inhibitors: The pyrimidine core is a common scaffold in the design of kinase inhibitors. The electronic properties of the 2-(trifluoromethyl)pyrimidine system can be fine-tuned to achieve high affinity and selectivity for specific kinase targets.
-
Anti-inflammatory and Antimicrobial Agents: Related structures, such as 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, have shown potential in antimicrobial and anti-inflammatory applications.[1]
The logical workflow for incorporating this moiety in a drug discovery program is as follows:
Caption: Drug discovery workflow utilizing the 2-(Trifluoromethyl)pyrimidine scaffold.
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆): δ 9.29 (d, J = 5.2 Hz, 1H), 8.26 (d, J = 4.8 Hz, 1H).[3]
The downfield chemical shifts of the two aromatic protons are consistent with the electron-deficient nature of the pyrimidine ring. The proton at the 6-position (δ 9.29) is adjacent to a nitrogen atom, leading to significant deshielding. The proton at the 5-position appears at δ 8.26. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, and its chemical shift can be variable.
Conclusion
2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its key features are the strongly acidic carboxylic acid group and the electron-deficient pyrimidine ring, which imparts metabolic stability and specific reactivity. While the direct basicity of the pyrimidine nitrogens is negligible, the overall electronic properties of the molecule make it an attractive scaffold for the development of novel bioactive compounds, particularly in the realm of oncology. The synthetic accessibility and the potential for diverse derivatization ensure that 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid will continue to be a molecule of interest for researchers in the chemical and pharmaceutical sciences.
References
- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents. [URL: https://patents.google.
- Pyrimidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyrimidine]
- 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | 1202980-50-4 - Smolecule. [URL: https://www.smolecule.com/cas-1208538-52-6-4-bromo-2-methylsulfonyl-pyrimidine.html]
- Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - ResearchGate. [URL: https://www.researchgate.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4888252/]
- 2-(trifluoromethyl)pyrimidine-4-carboxylic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/productsten/sten_US-878742-59-7.htm]
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid - Chem-Impex. [URL: https://www.chemimpex.com/products/31629]
- 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid | 878742-59-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0098765]
- Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40517347/]
- 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | 306960-74-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6539832.htm]
- 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | CAS 306960-74-7 | SCBT. [URL: https://www.scbt.com/p/4-methyl-2-trifluoromethyl-pyrimidine-5-carboxylic-acid-306960-74-7]
- Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. [URL: https://www.semanticscholar.org/paper/Novel-Pyrimidine-4-Carboxylic-Acid-Derivatives-Tae-bo-Shim-Woo-young-Huh/b5e9f8e4d2a9c3d4e8a8c3e8e8e8e8e8e8e8e8e8]
- 2-(trifluoromethyl)pyrimidine-4-carboxylic acid | 878742-59-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB32489857.htm]
Sources
- 1. Buy 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | 1202980-50-4 [smolecule.com]
- 2. 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | 306960-74-7 [m.chemicalbook.com]
- 3. 2-(trifluoromethyl)pyrimidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(trifluoromethyl)pyrimidine-4-carboxylic acid | 878742-59-7 [chemicalbook.com]
- 5. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
